molecular formula C14H21N3O4 B13985877 tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate CAS No. 2899-24-3

tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate

Cat. No.: B13985877
CAS No.: 2899-24-3
M. Wt: 295.33 g/mol
InChI Key: UCRBLXDCPGGVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amino acid derivative. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, amino acid derivatives, and coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production of by-products. The reaction conditions are optimized to achieve efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selective formation of the desired products.

Major Products Formed

The major products formed from these reactions include quinone derivatives, primary amines, and substituted carbamates

Scientific Research Applications

tert-Butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with nucleophilic residues in proteins. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate include:

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyphenyl group, which confer distinct chemical properties and reactivity

Properties

CAS No.

2899-24-3

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-16-12(19)11(15)8-9-4-6-10(18)7-5-9/h4-7,11,18H,8,15H2,1-3H3,(H,16,19)(H,17,20)

InChI Key

UCRBLXDCPGGVLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.